Glidobactin E

Natural product chemistry Structure elucidation Syrbactin SAR

Glidobactin E (CAS 119259-74-4) is a minor-component lipopeptide belonging to the syrbactin class of natural-product proteasome inhibitors. It shares the conserved 12-membered cyclic tripeptide core (L-threonine, 4(S)-amino-2(E)-pentenoic acid, erythro-4-hydroxy-L-lysine) with all glidobactins but is distinguished from the major congener Glidobactin A by a 7-hydroxylated (2E,4E)-dodeca-2,4-dienamide fatty-acid side chain, which adds one oxygen atom (C₂₇H₄₄N₄O₇, MW 536.66 vs.

Molecular Formula C27H44N4O7
Molecular Weight 536.7 g/mol
CAS No. 119259-74-4
Cat. No. B047250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin E
CAS119259-74-4
Synonymsglidobactin E
Molecular FormulaC27H44N4O7
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O
InChIInChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13-
InChIKeyDCOUSTGIABFBAL-OGGIDZFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glidobactin E (CAS 119259-74-4) – Sourcing Guide for the Minor Syrbactin Proteasome Inhibitor


Glidobactin E (CAS 119259-74-4) is a minor-component lipopeptide belonging to the syrbactin class of natural-product proteasome inhibitors [1]. It shares the conserved 12-membered cyclic tripeptide core (L-threonine, 4(S)-amino-2(E)-pentenoic acid, erythro-4-hydroxy-L-lysine) with all glidobactins but is distinguished from the major congener Glidobactin A by a 7-hydroxylated (2E,4E)-dodeca-2,4-dienamide fatty-acid side chain, which adds one oxygen atom (C₂₇H₄₄N₄O₇, MW 536.66 vs. Glidobactin A: C₂₇H₄₄N₄O₆, MW 520.66) [2][3]. Like all syrbactins, Glidobactin E acts as an irreversible inhibitor of the eukaryotic 20S proteasome by covalent modification of the catalytic Thr1 residues, but its distinct fatty-acid hydroxylation pattern may confer differentiated subunit selectivity, cellular permeability, or metabolic stability relative to the extensively characterized Glidobactins A and C [4].

Why Glidobactin E (CAS 119259-74-4) Cannot Be Replaced by Glidobactin A or C in Structure-Activity Studies


Within the glidobactin family, the fatty-acid moiety is the dominant driver of differential biological activity. Chemical-modification studies have demonstrated that the antitumor and antifungal potency is profoundly altered by changes to the fatty-acid chain, with certain acyl variants exhibiting superior activity to the parent antibiotics [1]. Glidobactin E carries a 7-hydroxy-(2E,4E)-dodeca-2,4-dienamide side chain, whereas Glidobactin A bears the unmodified (2E,4E)-dodeca-2,4-dienamide and Glidobactin C features a distinct shorter-chain acyl group [2][3]. Recent structural biology and SAR work on glidobactin-like natural products has explicitly shown that the degree of unsaturation and the length of the aliphatic tail are critical determinants of proteasome-binding affinity and bioactivity [4]. Consequently, interchanging Glidobactin E with Glidobactin A or C without experimental validation will confound subunit-selectivity profiling, cellular permeability measurements, and any downstream in-vivo pharmacology readouts. Investigators requiring the full natural-product SAR matrix must therefore source the specific minor component rather than assuming functional equivalence from the major congener.

Quantitative Differentiation Evidence for Glidobactin E (CAS 119259-74-4) vs. In-Class Analogs


Structural Differentiation: 7-Hydroxy Fatty-Acid Modification Distinguishes Glidobactin E from Glidobactin A and D

Glidobactin E is defined by a (2E,4E,7R)-7-hydroxy-dodeca-2,4-dienamide fatty-acid chain, as established by the original isolation and structure-elucidation study of the minor glidobactin components [1]. This places one additional oxygen atom on the fatty-acid scaffold relative to Glidobactin A (which carries the unmodified 2,4-dodecadienamide chain; C₂₇H₄₄N₄O₆ vs. C₂₇H₄₄N₄O₇) and differs in hydroxylation position from the isomeric Glidobactin D (10-hydroxy substitution), both of which share the identical molecular formula C₂₇H₄₄N₄O₇ but exhibit distinct IUPAC names and SMILES representations [2][3]. The fatty-acid moiety is known to be the principal site of activity modulation in the glidobactin class, with chemical modification at this locus producing large changes in antitumor and antifungal potency [4].

Natural product chemistry Structure elucidation Syrbactin SAR

Fatty-Acid SAR: Glidobactin E Hydroxylation Pattern Is Predicted to Modulate Antitumor Activity Relative to Glidobactin A

Systematic chemical modification of the glidobactin scaffold has demonstrated that the fatty-acid moiety is the dominant determinant of antitumor and antifungal activity: changing the acyl chain from the native 2,4-dodecadienoyl to saturated dodecanoyl or tetradecanoyl produced analogs with enhanced antitumor activity compared with the parent antibiotics (Glidobactins A–C), while replacement of L-threonine or reduction of the double bond in the macrocyclic nucleus abolished activity entirely [1]. Although quantitative IC₅₀ data for purified Glidobactin E are not publicly available in open-access literature, the established SAR framework predicts that the 7-hydroxylation present in Glidobactin E will alter the lipophilicity and hydrogen-bond donor capacity of the fatty-acid tail, thereby modulating proteasome-subunit binding kinetics, cell-permeability, and ultimately cytotoxic potency in a manner that cannot be extrapolated from Glidobactin A or C data [2].

Structure-activity relationship Antitumor antibiotics Fatty-acid pharmacology

Natural-Product Diversity: Glidobactin E as a Genetically Encoded Fatty-Acid Variant with Predicted Differential Subunit Selectivity vs. Glidobactin C

Glidobactin C has been characterized as an unprecedented dual β2/β5 coinhibitor of the human constitutive proteasome with single-digit nanomolar potency (ChT-L/β5 IC₅₀: 2.9 ± 2.2 nM; T-L/β2 IC₅₀: 2.4 ± 2.8 nM) and sufficiently high cell permeability for live-cell applications [1]. This β2/β5 coinhibition profile is considered critical for activity against solid tumors and is a key differentiator from Glidobactin A, which predominantly targets β5. Glidobactin E, carrying a distinct 7-hydroxylated fatty-acid chain, is hypothesized to exhibit yet another subunit-selectivity signature due to altered interactions with the proteasome substrate-recognition channels, as the fatty-acid tail engages a hydrophobic pocket adjacent to the catalytic subunits [2]. The Glidobactin E fatty-acid modification is analogous in principle to the structural variations that distinguish Glidobactin A from Glidobactin C in their β2/β2i selectivity ratios (β2/β2i > 714 for GlbA vs. β2/β2i > 66 for GlbC), demonstrating that even modest fatty-acid changes can dramatically shift subunit preference [1]. Direct subunit-selectivity data for Glidobactin E remain to be published.

Proteasome subunit selectivity Natural product biosynthesis β2/β5 coinhibition

Biosynthetic Gene Cluster Enables Heterologous Production of Glidobactin E for Engineered Analog Generation

The complete glidobactin biosynthetic gene cluster (glbA–glbH) has been cloned, sequenced, and functionally expressed in heterologous hosts including Escherichia coli Nissle and E. coli BAP1, enabling the production of glidobactins/luminmycins outside the native Polyangium brachysporum / Burkholderia producer strains [1][2]. A rapid combinatorial assembly method has been recently developed for the glidobactin BGC that enables identification of core biosynthetic genes and the discovery of compound analogs through partial or complete cluster assembly [3]. This heterologous platform provides a tractable route for producing Glidobactin E and its engineered derivatives, overcoming the low natural abundance of minor components in wild-type fermentation. By contrast, the major component Glidobactin A has been the primary target of yield optimization (tenfold improvement via promoter exchange), while the minor components D–H have not been individually optimized [1].

Heterologous expression Biosynthetic gene cluster Combinatorial biosynthesis

High-Value Research and Procurement Scenarios for Glidobactin E (CAS 119259-74-4)


Completing the Natural Glidobactin SAR Matrix for Proteasome Subunit Selectivity Profiling

Research groups systematically mapping how fatty-acid chain modifications alter proteasome β1/β2/β5 subunit selectivity require the full panel of naturally occurring glidobactins (A through H). Glidobactin E, with its unique 7-hydroxylated dodecadienamide tail, fills a critical gap between the unmodified Glidobactin A and the regioisomeric Glidobactin D (10-OH). As demonstrated by the divergent β2/β2i selectivity ratios of Glidobactins A (>714) and C (>66), even subtle fatty-acid differences can produce large shifts in subunit preference [1]. Procurement of Glidobactin E enables competitive ABP-labeling experiments that complete the natural-product SAR matrix, informing rational design of subunit-selective syrbactin analogs [3].

Pharmacophore Mapping of the Fatty-Acid Binding Pocket in the 20S Proteasome

Crystal structures of yeast 20S proteasome in complex with glidobactin A (PDB: 3BDM) and newer glidobactin-like natural products have revealed that the aliphatic tail occupies a hydrophobic channel adjacent to the catalytic subunits, and that the degree of unsaturation and tail length critically influence binding affinity [1]. Glidobactin E introduces a hydrogen-bond donor (7-OH) into this otherwise hydrophobic pocket, making it a valuable probe for co-crystallization studies aimed at defining the polarity tolerance and hydrogen-bonding landscape of the proteasome substrate channel. Such structural data would directly inform the design of synthetic syrbactin analogs with improved drug-like properties [3].

Heterologous Biosynthetic Engineering for Minor-Component Titer Improvement

The glidobactin biosynthetic gene cluster has been successfully expressed in E. coli, and combinatorial assembly methods now enable rapid manipulation of individual biosynthetic genes [1][3]. Glidobactin E serves as a target compound for engineering the fatty-acyltransferase or PKS modules responsible for incorporating the hydroxylated acyl chain. By applying promoter-exchange strategies analogous to those that achieved tenfold improvement in Glidobactin A production, industrial biotechnology groups can develop high-titer Glidobactin E production strains suitable for preclinical supply, overcoming the inherent low abundance of this minor component in wild-type fermentations [1].

Reference Standard for LC-MS-Based Metabolomic Profiling of Syrbactin Producers

Authentic Glidobactin E is required as a retention-time and fragmentation-pattern reference standard for LC-MS/MS metabolomic workflows aimed at detecting and quantifying the full suite of glidobactin congeners in extracts from Polyangium brachysporum, Burkholderia spp., Photorhabdus spp., and their engineered heterologous hosts [1]. Without an authentic Glidobactin E standard, the 7-OH congener peak may be misassigned or overlooked entirely, leading to incomplete metabolomic coverage and potentially erroneous conclusions about BGC product profiles [3].

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